molecular formula C10H13FO2 B15322221 2-(2-Fluoro-6-methoxyphenyl)-2-propanol

2-(2-Fluoro-6-methoxyphenyl)-2-propanol

Cat. No.: B15322221
M. Wt: 184.21 g/mol
InChI Key: LNHCHVFVUNOUPA-UHFFFAOYSA-N
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Description

2-(2-fluoro-6-methoxyphenyl)propan-2-ol is an organic compound that belongs to the class of phenylpropanols It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a hydroxyl group on the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-6-methoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-fluoro-6-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(2-fluoro-6-methoxyphenyl)propan-2-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-6-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-fluoro-6-methoxyphenyl)propan-2-one.

    Reduction: Formation of 2-(2-fluoro-6-methoxyphenyl)propane.

    Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

2-(2-fluoro-6-methoxyphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluoro-2-methoxyphenyl)propan-2-ol
  • 2-(2-fluoro-6-methoxyphenyl)butan-2-ol

Uniqueness

2-(2-fluoro-6-methoxyphenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both fluoro and methoxy groups can enhance its stability and binding properties compared to similar compounds.

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H13FO2/c1-10(2,12)9-7(11)5-4-6-8(9)13-3/h4-6,12H,1-3H3

InChI Key

LNHCHVFVUNOUPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=C1F)OC)O

Origin of Product

United States

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